Cas no 99334-09-5 (Oxiranecarboxylic acid, 3,3-diethyl-, methyl ester)

Oxiranecarboxylic acid, 3,3-diethyl-, methyl ester is a specialized epoxide ester with applications in organic synthesis and industrial chemistry. Its structure, featuring a reactive oxirane ring and ester functionality, makes it a versatile intermediate for ring-opening reactions, polymerization, and cross-linking processes. The diethyl substitution enhances steric stability, while the methyl ester group improves solubility in organic solvents. This compound is particularly useful in the production of coatings, adhesives, and resins, where controlled reactivity and functional group compatibility are critical. Its balanced reactivity profile allows for selective modifications under mild conditions, making it a valuable reagent for fine chemical synthesis and material science applications.
Oxiranecarboxylic acid, 3,3-diethyl-, methyl ester structure
99334-09-5 structure
Product name:Oxiranecarboxylic acid, 3,3-diethyl-, methyl ester
CAS No:99334-09-5
MF:C8H14O3
MW:158.194962978363
CID:1992124
PubChem ID:20229005

Oxiranecarboxylic acid, 3,3-diethyl-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Oxiranecarboxylic acid, 3,3-diethyl-, methyl ester
    • AKOS015257930
    • METHYL3,3-DIETHYLOXIRANE-2-CARBOXYLATE
    • EN300-699698
    • SCHEMBL9692709
    • METHYL 3,3-DIETHYLOXIRANE-2-CARBOXYLATE
    • 99334-09-5
    • Inchi: InChI=1S/C8H14O3/c1-4-8(5-2)6(11-8)7(9)10-3/h6H,4-5H2,1-3H3
    • InChI Key: BUENZATYOMFQAD-UHFFFAOYSA-N
    • SMILES: CCC1(C(O1)C(=O)OC)CC

Computed Properties

  • Exact Mass: 158.094294304Da
  • Monoisotopic Mass: 158.094294304Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.8Ų
  • XLogP3: 1.5

Oxiranecarboxylic acid, 3,3-diethyl-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-699698-0.5g
methyl 3,3-diethyloxirane-2-carboxylate
99334-09-5
0.5g
$699.0 2023-05-31
Enamine
EN300-699698-0.05g
methyl 3,3-diethyloxirane-2-carboxylate
99334-09-5
0.05g
$612.0 2023-05-31
Enamine
EN300-699698-2.5g
methyl 3,3-diethyloxirane-2-carboxylate
99334-09-5
2.5g
$1428.0 2023-05-31
Enamine
EN300-699698-0.1g
methyl 3,3-diethyloxirane-2-carboxylate
99334-09-5
0.1g
$640.0 2023-05-31
Enamine
EN300-699698-10.0g
methyl 3,3-diethyloxirane-2-carboxylate
99334-09-5
10g
$3131.0 2023-05-31
Enamine
EN300-699698-5.0g
methyl 3,3-diethyloxirane-2-carboxylate
99334-09-5
5g
$2110.0 2023-05-31
Enamine
EN300-699698-0.25g
methyl 3,3-diethyloxirane-2-carboxylate
99334-09-5
0.25g
$670.0 2023-05-31
Enamine
EN300-699698-1.0g
methyl 3,3-diethyloxirane-2-carboxylate
99334-09-5
1g
$728.0 2023-05-31

Additional information on Oxiranecarboxylic acid, 3,3-diethyl-, methyl ester

Oxiranecarboxylic acid, 3,3-diethyl-, methyl ester (CAS No. 99334-09-5): An Overview

Oxiranecarboxylic acid, 3,3-diethyl-, methyl ester (CAS No. 99334-09-5) is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, also known as 3,3-diethyl oxiranecarboxylic acid methyl ester, is characterized by its epoxy functional group and ester linkage, which confer it with a range of chemical reactivity and potential applications.

The molecular formula of Oxiranecarboxylic acid, 3,3-diethyl-, methyl ester is C11H20O3, and its molecular weight is approximately 200.27 g/mol. The compound's structure consists of a five-membered epoxy ring attached to a carboxylic acid ester group, with two diethyl substituents providing additional steric bulk. This combination of functional groups makes it an attractive intermediate for various synthetic pathways.

In the realm of organic synthesis, 3,3-diethyl oxiranecarboxylic acid methyl ester has been utilized as a key building block for the preparation of complex molecules. Its epoxy functionality can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are often conducted under mild conditions and can be highly selective, making them valuable for the synthesis of fine chemicals and pharmaceutical intermediates.

Recent research has highlighted the potential of Oxiranecarboxylic acid, 3,3-diethyl-, methyl ester in the development of novel materials. For instance, studies have shown that this compound can be polymerized to form epoxy resins with enhanced thermal stability and mechanical properties. These resins find applications in coatings, adhesives, and composites due to their excellent adhesion and durability.

In the pharmaceutical industry, 3,3-diethyl oxiranecarboxylic acid methyl ester has been explored as a precursor for the synthesis of bioactive compounds. Its ability to undergo selective transformations makes it a useful starting material for the preparation of drug candidates with diverse therapeutic profiles. For example, researchers have utilized this compound to synthesize derivatives with anti-inflammatory and anti-cancer properties.

The environmental impact of Oxiranecarboxylic acid, 3,3-diethyl-, methyl ester is another area of interest. Studies have shown that this compound can be synthesized using green chemistry principles, minimizing the use of hazardous solvents and reagents. Additionally, efforts are underway to develop biodegradable materials based on this compound to reduce environmental pollution.

In conclusion, Oxiranecarboxylic acid, 3,3-diethyl-, methyl ester (CAS No. 99334-09-5) is a multifaceted compound with a wide range of applications in organic synthesis, materials science, and pharmaceuticals. Its unique chemical structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its importance in various scientific disciplines is likely to grow.

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